molecular formula C10H12BrNO2 B2941598 Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate CAS No. 869349-03-1

Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate

Cat. No. B2941598
Key on ui cas rn: 869349-03-1
M. Wt: 258.115
InChI Key: XMMLLFLMLQPLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691804B2

Procedure details

Diisopropylamine (0.45 ml, 3.17 mmol) was dissolved in THF (10 ml) under a nitrogen atmosphere and cooled to −10° C. n-BuLi (2.64 ml, 3.17 mmol, 1.2M solution in THF) was added dropwise over 5 minutes. The reaction mixture was stirred at −10° C. for 30 minutes, after which time the reaction mixture was cooled to −78° C. Methyl isobutyrate (0.36 ml, 3.17 mmol) was added dropwise over 5 minutes. Stirring was continued at −78° C. for 45 minutes. 2,5-Dibromopyridine (0.5 g, 2.11 mmol) in THF (10 ml) was added and the mixture allowed to warm to room temperature and stirred for 2 hours. The reaction was quenched by addition of saturated aqueous ammonium chloride solution, extracted into DCM (3×20 ml), the combined organics dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by FCC on silica gel [19:1 heptane/EtOAc as eluent] to provide the title compound as colourless oil (195 mg, 36%).
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([O:18][CH3:19])(=[O:17])[CH:14]([CH3:16])[CH3:15].Br[C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[CH:23][N:22]=1>C1COCC1>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH3:19])=[O:17])=[N:22][CH:23]=1

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.64 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C(C)C)(=O)OC
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction mixture was cooled to −78° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC on silica gel [19:1 heptane/EtOAc as eluent]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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